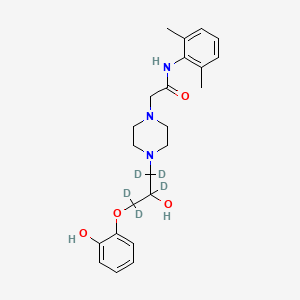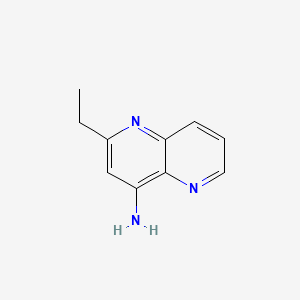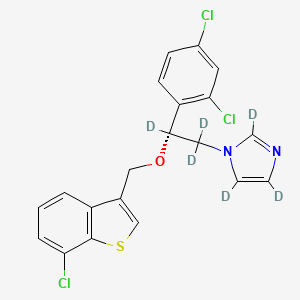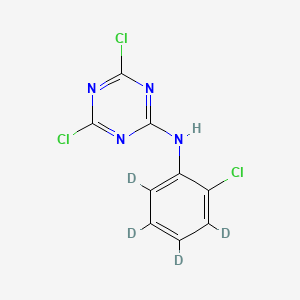
2-Hydroxy Probenecid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .
Métodos De Preparación
The preparation of 2-Hydroxy Probenecid-d6 involves synthetic routes that include the incorporation of deuterium atoms into the molecular structure. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis may involve the reaction of deuterated propylamine with 4-sulfamoylbenzoic acid under controlled conditions to yield the deuterated compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy Probenecid-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in biological studies to understand the effects of deuterium substitution on biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug stability and efficacy.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy Probenecid-d6 involves the inhibition of the reabsorption of uric acid in the kidneys. This is achieved by blocking the organic anion transporters (OAT) in the renal tubules, leading to increased excretion of uric acid in the urine and a decrease in serum urate levels . The compound may also reduce plasma binding of urate and inhibit renal secretion of uric acid at subtherapeutic concentrations .
Comparación Con Compuestos Similares
2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over non-deuterated compounds:
Longer half-life: Deuterated compounds often have longer half-lives compared to their non-deuterated counterparts.
Improved bioavailability: The presence of deuterium can enhance the bioavailability of the compound.
Reduced toxicity: Deuterated compounds may exhibit reduced toxicity.
Similar compounds include:
Probenecid: The non-deuterated version used in the treatment of gout and hyperuricemia.
Deuterated drugs: Other deuterated pharmaceuticals used in research and development for their enhanced properties.
Propiedades
Número CAS |
1330180-97-6 |
|---|---|
Fórmula molecular |
C13H19NO5S |
Peso molecular |
307.394 |
Nombre IUPAC |
4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
Clave InChI |
LSENJUHYDIWQAU-CRLDSOMESA-N |
SMILES |
CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Sinónimos |
p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6; dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6; 4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)





![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)


